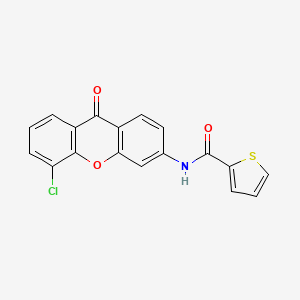

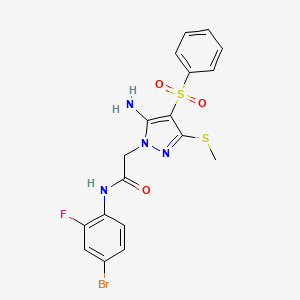

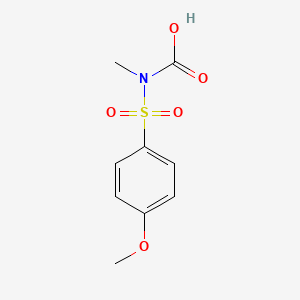

N-(5-氯-9-氧代-9H-xanthen-3-yl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌剂

Desai、Dodiya 和 Shihora (2011) 进行的一项研究探索了一系列化合物,包括与 N-(5-氯-9-氧代-9H-xanthen-3-yl)thiophene-2-carboxamide 在结构上相关的化合物,以了解它们作为抗菌剂的潜力。这些化合物对大肠杆菌、金黄色葡萄球菌和白色念珠菌等多种病原体表现出体外抗菌和抗真菌活性 (Desai, Dodiya, & Shihora, 2011).

抗癌活性

Atta 和 Abdel‐Latif (2021) 合成了 N-arylthiophene-2-carboxamide 的衍生物,包括与所讨论化合物类似的化合物,并评估了它们对几种癌细胞系的细胞毒性。这些衍生物表现出良好的抑制活性,特别是那些含有噻唑烷酮环或硫代氨基脲部分的衍生物 (Atta & Abdel‐Latif, 2021).

光化学应用

Karminski-Zamola 和 Bajić (1989) 进行了一项研究,涉及合成类似于所讨论化合物的 thiophenecarboxylic 酸的 N-(对氯苯基) 羧酰胺。他们的工作证明了在甲醇溶液中使用紫外氧化辐照来合成各种化合物 (Karminski-Zamola & Bajić, 1989).

合成和分子对接研究

Talupur、Satheesh 和 Chandrasekhar (2021) 合成了 thiophene-2-carboxamides 并对其进行了表征,并进行了分子对接研究以探索它们的生物学特性。这项研究突出了这些化合物在各种生物学应用中的潜力 (Talupur, Satheesh, & Chandrasekhar, 2021).

作用机制

Target of Action

The primary target of N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide interacts with FXa in a specific manner. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

Inhibition of FXa by N-(5-chloro-9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

属性

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClNO3S/c19-13-4-1-3-12-16(21)11-7-6-10(9-14(11)23-17(12)13)20-18(22)15-5-2-8-24-15/h1-9H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXOLLQCHCZNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)

![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)

![3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2936615.png)